molecular formula C17H11Cl2NO B185105 3,4-Dichloro-N-(1-naphthyl)benzamide CAS No. 28393-96-6

3,4-Dichloro-N-(1-naphthyl)benzamide

Cat. No.: B185105
CAS No.: 28393-96-6
M. Wt: 316.2 g/mol
InChI Key: JTCGQFHWLCUIGE-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(1-naphthyl)benzamide is an organic compound with the molecular formula C17H11Cl2NO It is a derivative of benzamide, where the benzene ring is substituted with two chlorine atoms at the 3 and 4 positions and a naphthyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-(1-naphthyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 1-naphthylamine. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3,4-Dichlorobenzoyl chloride+1-NaphthylamineThis compound+HCl\text{3,4-Dichlorobenzoyl chloride} + \text{1-Naphthylamine} \rightarrow \text{this compound} + \text{HCl} 3,4-Dichlorobenzoyl chloride+1-Naphthylamine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(1-naphthyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzamides.

    Oxidation: Oxidized products may include carboxylic acids or other oxidized derivatives.

    Reduction: Reduced products may include amines or alcohols.

    Hydrolysis: The major products are 3,4-dichlorobenzoic acid and 1-naphthylamine.

Scientific Research Applications

3,4-Dichloro-N-(1-naphthyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, although specific medical uses are still under research.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(1-naphthyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(1-naphthyl)benzamide
  • 3,4-Dichloro-N-(2-naphthyl)benzamide
  • 3,4-Dichloro-N-(2,4-dimethoxyphenyl)benzamide

Uniqueness

3,4-Dichloro-N-(1-naphthyl)benzamide is unique due to the specific positioning of the chlorine atoms and the naphthyl group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3,4-dichloro-N-naphthalen-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO/c18-14-9-8-12(10-15(14)19)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCGQFHWLCUIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90308522
Record name 3,4-Dichloro-N-(1-naphthyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28393-96-6
Record name NSC204724
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Record name 3,4-Dichloro-N-(1-naphthyl)benzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DICHLORO-N-(1-NAPHTHYL)-BENZAMIDE
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